molecular formula C16H19N3O2S B2573111 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-55-8

2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B2573111
CAS No.: 893725-55-8
M. Wt: 317.41
InChI Key: JDHJHDZBQJRJJX-UHFFFAOYSA-N
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Description

“2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” is a compound with the CAS number 893725-55-8 . It has a molecular weight of 317.41 and a molecular formula of C16H19N3O2S .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxalin-2-yl group attached to a methylpiperidin-1-yl group via a sulfanyl linkage . This structure is further connected to an acetic acid moiety . The exact spatial arrangement of these groups can be determined using techniques like NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (317.41) and molecular formula (C16H19N3O2S) . Other properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Metabolic Pathways

  • Research has explored the metabolism of similar quinoxaline derivatives, which are known carcinogens in cooked meat and fish. One study characterized the metabolites formed from these compounds in rats, contributing to the understanding of their metabolic pathways and potential health impacts (Turesky et al., 1988).

Anticancer Activity

  • Quinoxaline derivatives have been synthesized and evaluated for their anticancer activity. A study reported the preparation of compounds structurally similar to the one and their antiproliferative effects against human cancer cell lines, highlighting their potential as anticancer agents (El Rayes et al., 2019).

Molecular Complexes

  • The compound's related structures have been used to form molecular complexes with various properties. A study examined the structures of sulfur-atom tethered quinone containing carboxylic acids and their molecular complexes, which contributes to the understanding of these types of molecular interactions (Singh & Baruah, 2011).

Nanocrystalline Catalysts

  • Nanocrystalline titania-based sulfonic acid materials, similar to the compound , have been used as catalysts for synthesizing quinoxaline derivatives. These catalysts show efficiency and reusability, indicating potential for green chemistry applications (Murugesan et al., 2016).

Allosteric HIV-1 Integrase Inhibitors

  • Quinoxaline acetic acid derivatives have been identified as allosteric inhibitors of HIV-1 integrase, blocking multiple steps of HIV-1 integration. This illustrates the potential of quinoxaline derivatives in antiretroviral therapy (Kessl et al., 2012).

Organic Synthesis

  • The compound's related structures have been involved in the synthesis of various organic compounds, such as quinoxalines, through different chemical reactions. These studies contribute to the field of organic chemistry and drug development (Nasar et al., 2007).

Corrosion Inhibitors

  • Quinoxaline derivatives have been studied for their efficiency as corrosion inhibitors, particularly for protecting materials like copper. This research provides insights into the development of new corrosion-resistant materials (Zarrouk et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-6-8-19(9-7-11)15-16(22-10-14(20)21)18-13-5-3-2-4-12(13)17-15/h2-5,11H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHJHDZBQJRJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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